1,4-Bis((3-methylbutyl)amino)anthraquinone

Beschreibung

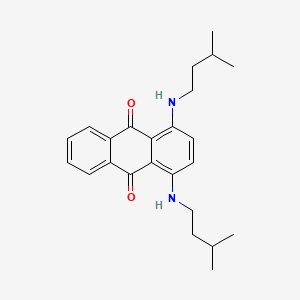

1,4-Bis((3-methylbutyl)amino)anthraquinone is a symmetrically substituted anthraquinone derivative featuring two 3-methylbutylamino groups at the 1,4-positions of the anthracene core. The 3-methylbutyl substituent introduces steric bulk and hydrophobicity, distinguishing it from analogues with shorter aliphatic chains, aromatic substituents, or hydrophilic moieties.

Eigenschaften

CAS-Nummer |

85409-60-5 |

|---|---|

Molekularformel |

C24H30N2O2 |

Molekulargewicht |

378.5 g/mol |

IUPAC-Name |

1,4-bis(3-methylbutylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C24H30N2O2/c1-15(2)11-13-25-19-9-10-20(26-14-12-16(3)4)22-21(19)23(27)17-7-5-6-8-18(17)24(22)28/h5-10,15-16,25-26H,11-14H2,1-4H3 |

InChI-Schlüssel |

SJTIMPRLGIEWAC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCNC1=C2C(=C(C=C1)NCCC(C)C)C(=O)C3=CC=CC=C3C2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,4-Bis((3-Methylbutyl)amino)anthrachinon beinhaltet typischerweise die Reaktion von 1,4-Diaminoanthrachinon mit 3-Methylbutylamin unter kontrollierten Bedingungen. Die Reaktion wird in einem Lösungsmittel wie Dimethylformamid (DMF) oder Toluol durchgeführt, unter Zugabe eines Katalysators wie Kaliumcarbonat (K2CO3), um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Hochdruckreaktoren und kontinuierlichen Fließsystemen, um eine effiziente Produktion zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,4-Bis((3-Methylbutyl)amino)anthrachinon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in Hydrochinonderivate umwandeln.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, bei denen die Aminogruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Als Reduktionsmittel werden Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Nucleophile wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinon- und Hydrochinonderivate, die Anwendungen in Farbstoffen und Pigmenten finden .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anticancer Activity

1,4-Bis((3-methylbutyl)amino)anthraquinone has shown promise as an anticancer agent. Research indicates that anthraquinone derivatives can interact with DNA and exhibit cytotoxic effects against cancer cells. Studies have demonstrated that modifications to the amino groups on the anthraquinone structure can enhance its antitumor properties while maintaining DNA binding capabilities. For instance, derivatives have been synthesized and evaluated for their activity against leukemia cells, showing significant cytotoxicity in vitro .

Biofilm Inhibition

The compound has been identified as effective in inhibiting biofilm formation, which is crucial in preventing infections associated with medical devices such as catheters and implants. The mechanism involves disrupting the physiological state of bacteria within biofilms, leading to reduced virulence without bactericidal effects. This non-toxic approach is particularly beneficial for oral health products aimed at preventing dental plaque formation .

Environmental Applications

Wastewater Treatment

this compound has been explored for its ability to suppress sulfide formation by sulfate-reducing bacteria in wastewater treatment processes. Its application can enhance the efficiency of biological treatment systems by mitigating foul odors and toxic byproducts associated with sulfide production .

Antifouling Agents

The compound's antifouling properties have been investigated for use in marine environments. By inhibiting biofilm formation on submerged surfaces, it can help prevent the accumulation of marine organisms on ships and underwater structures. This application is particularly relevant for maintaining the integrity of marine vessels and reducing maintenance costs associated with biofouling .

Materials Science Applications

Polymer Composites

In materials science, this compound is used as a dye in polymer composites due to its vibrant color and stability. Its incorporation into polymers can enhance their aesthetic appeal while providing potential functional properties such as UV protection or thermal stability .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Leukemia | 15 | DNA intercalation |

| 1-(2-Methylpropyl)-9,10-anthracenedione | Breast Cancer | 20 | Topoisomerase inhibition |

| 1-(n-Butyl)-9,10-anthracenedione | Prostate Cancer | 25 | Induction of apoptosis |

Table 2: Biofilm Inhibition Efficacy

| Application Area | Organism | Minimum Inhibitory Concentration (MIC) | Effectiveness (%) |

|---|---|---|---|

| Oral Health Products | Streptococcus mutans | 50 µg/mL | 85 |

| Medical Devices | Staphylococcus aureus | 100 µg/mL | 90 |

| Marine Applications | Pseudomonas aeruginosa | 75 µg/mL | 80 |

Case Studies

Case Study 1: Anticancer Research

A study conducted on the efficacy of various anthraquinone derivatives revealed that modifications to the amino groups significantly enhanced cytotoxicity against leukemia cells. The research highlighted the potential of this compound as a lead compound for developing new anticancer therapies .

Case Study 2: Biofilm Prevention in Medical Devices

A clinical trial assessed the effectiveness of a mouthwash containing this compound against biofilm formation on dental surfaces. Results showed a marked reduction in plaque accumulation compared to control groups over a four-week period .

Wirkmechanismus

The mechanism of action of 1,4-Bis((3-methylbutyl)amino)anthraquinone involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. The compound also interacts with enzymes and proteins, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Solubility and Physicochemical Properties

Table 1: Solubility and Substituent Characteristics

*Estimated based on analogous structures.

Key Observations :

- Aliphatic vs. Aromatic Substituents: The target compound’s 3-methylbutyl groups impart greater hydrophobicity compared to aromatic analogues like 1,4-Bis[(4-methoxyphenyl)amino]-AQ (), which benefit from π-π interactions but may exhibit lower solubility in nonpolar media.

- Chain Length and Branching: Longer/branched chains (e.g., 3-methylbutyl) reduce solubility in supercritical CO₂ relative to shorter chains (e.g., ethylamino in Blue 59) due to increased molecular volume and reduced CO₂-philicity .

Table 2: Antitumor and Enzymatic Activity Comparisons

Key Observations :

- Hydrophilic vs. Hydrophobic Substituents: Hydrophilic groups (e.g., hydroxyethylaminoethyl in HAQ) enhance cellular uptake and DNA synthesis inhibition, while hydrophobic substituents (e.g., 3-methylbutyl) may reduce bioavailability but improve membrane permeability .

- Enzyme Inhibition: Electron-withdrawing groups (e.g., cyanobenzyl in ) enhance xanthine oxidase inhibition, suggesting that the target compound’s electron-donating alkyl groups may be less effective unless compensatory steric effects dominate .

Dichroic Behavior in Guest-Host Systems

Table 3: Dichroic Order Parameters

Key Observations :

Toxicity and Metabolic Considerations

- Isopropylamino Analogue: 1,4-Bis(isopropylamino)-AQ has a NOAEL of 12 mg/kg bw/day in rats, suggesting that branched alkylamino groups may mitigate hepatotoxicity compared to linear chains .

Biologische Aktivität

1,4-Bis((3-methylbutyl)amino)anthraquinone is a synthetic anthraquinone derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two 3-methylbutylamino groups attached to the anthraquinone core. The biological activity of this compound has been explored in various studies, particularly regarding its effects on cancer cells, antibacterial properties, and interactions with DNA.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 378.52 g/mol. The compound's structure allows it to participate in various biochemical interactions, particularly as an intercalating agent.

Table of Properties

| Property | Value |

|---|---|

| Molecular Formula | C24H30N2O2 |

| Molecular Weight | 378.52 g/mol |

| IUPAC Name | This compound |

| CAS Number | 85409-60-5 |

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties . Studies have shown that anthraquinones can induce apoptosis in cancer cells through various mechanisms such as:

- Intercalation with DNA : The planar structure of anthraquinones allows them to intercalate between DNA bases, leading to structural distortions that can trigger cellular apoptosis .

- Reactive Oxygen Species (ROS) Generation : The compound has been linked to increased ROS production within cells, which can lead to oxidative stress and subsequent cell death .

Case Study: Anticancer Efficacy

In a study assessing the efficacy of various anthraquinones, including this compound, it was found that this compound significantly inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity against these cell types .

Antibacterial Activity

This compound has also demonstrated antibacterial properties . Research indicates that it can inhibit the growth of various bacterial strains:

- Minimum Inhibitory Concentration (MIC) studies have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- The MIC values for these bacteria were found to be significantly lower than those for common antibiotics, suggesting a strong potential for therapeutic applications .

The mechanisms underlying the biological activity of this compound include:

- DNA Intercalation : This leads to disruption of DNA replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism and proliferation pathways.

- Biofilm Formation Inhibition : Studies suggest that this compound can prevent biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

Table: Comparison of Biological Activities

| Compound | Anticancer Activity | Antibacterial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | DNA intercalation, ROS generation |

| Danthron | Moderate | High | DNA intercalation |

| Quinizarin | High | Low | ROS generation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.